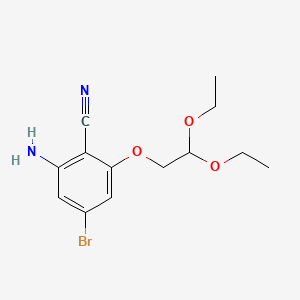
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is an organic compound with the molecular formula C13H17BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a benzonitrile moiety, along with two ethoxy groups attached to the benzene ring. It is a pale-yellow to yellow-brown solid at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the amino group and the benzonitrile moiety. The ethoxy groups are then added through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity suitable for various applications .
化学反応の分析
Types of Reactions
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the benzonitrile moiety.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzonitriles, nitro derivatives, and complex aromatic compounds with various functional groups .
科学的研究の応用
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
作用機序
The mechanism of action of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
2-Amino-4-bromobenzonitrile: Lacks the ethoxy groups, making it less soluble in organic solvents.
2-Amino-4-bromophenol: Contains a hydroxyl group instead of the nitrile moiety, leading to different reactivity and applications
Uniqueness
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is unique due to the presence of both ethoxy groups and the benzonitrile moiety, which confer specific solubility and reactivity properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
特性
分子式 |
C13H17BrN2O3 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC名 |
2-amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile |
InChI |
InChI=1S/C13H17BrN2O3/c1-3-17-13(18-4-2)8-19-12-6-9(14)5-11(16)10(12)7-15/h5-6,13H,3-4,8,16H2,1-2H3 |
InChIキー |
PVBHRNBLTDUTSW-UHFFFAOYSA-N |
正規SMILES |
CCOC(COC1=CC(=CC(=C1C#N)N)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
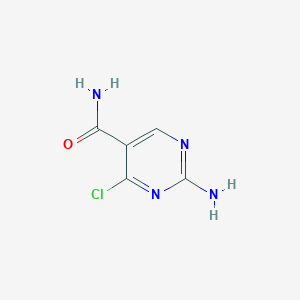

![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)


![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)

![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)

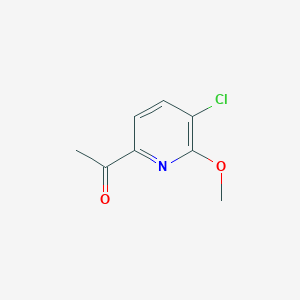
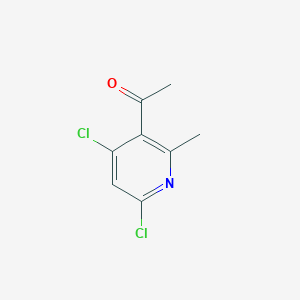
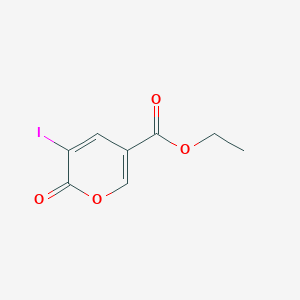
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
